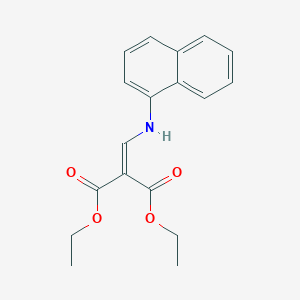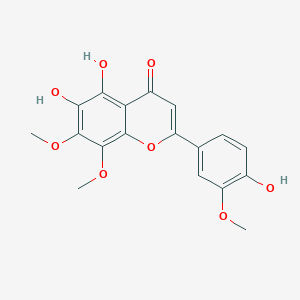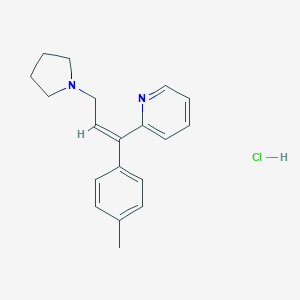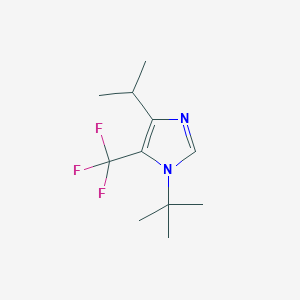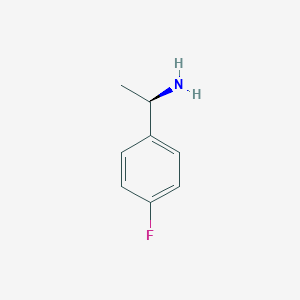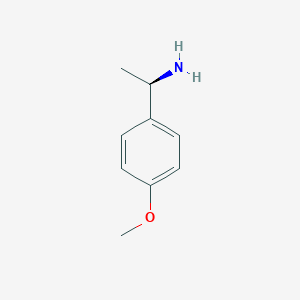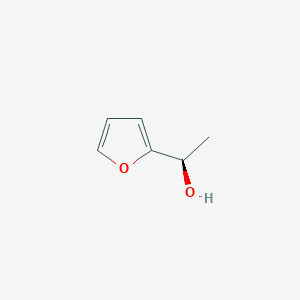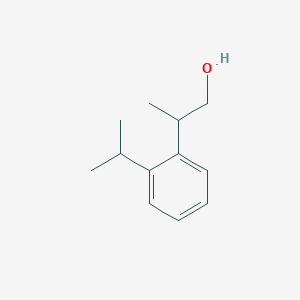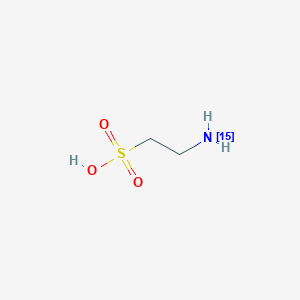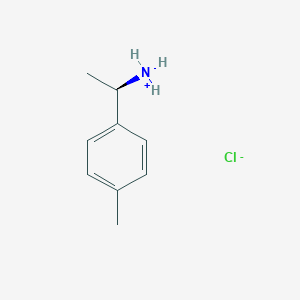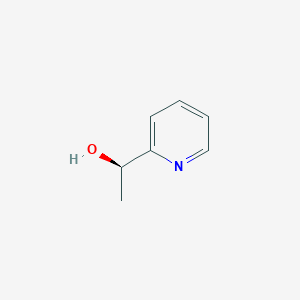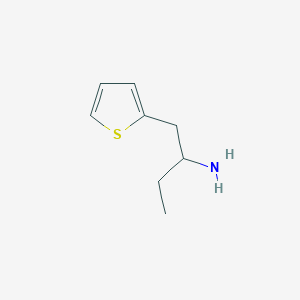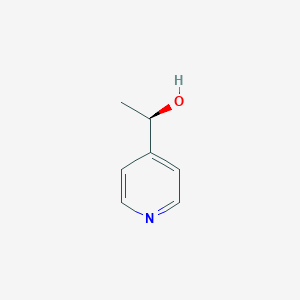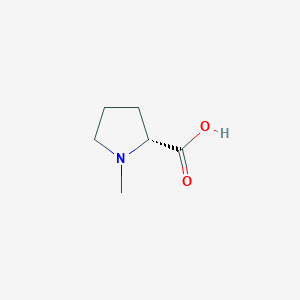
1-甲基-D-脯氨酸
描述
1-Methyl-D-Proline is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique properties to the compound, making it a valuable subject of study in various scientific fields. Proline itself is a non-polar amino acid that plays a crucial role in protein structure and function. The methylation of proline can influence its chemical behavior and biological activity.
科学研究应用
1-Methyl-D-Proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research explores its potential as a therapeutic agent, particularly in the design of peptidomimetics.
Industry: It is utilized in the production of pharmaceuticals and as a catalyst in asymmetric synthesis
作用机制
Target of Action
1-Methyl-D-Proline, also known as ®-1-methylpyrrolidine-2-carboxylic acid, is an analogue of the naturally occurring amino acid, L-Proline . Proline and its analogues have multifaceted roles in cell biology . They are precursors of extracellular collagens, antimicrobial peptides, salivary proteins, and cornifins . They also act as an energy source for pathogenic bacteria, protozoan parasites, and metastatic cancer cells . Furthermore, they are antistress molecules and modulators of cell signaling pathways .
Mode of Action
1-Methyl-D-Proline, like L-Proline and D-Proline, is often used as an asymmetric organocatalyst for a variety of organic reactions . It has one basic and one acidic center, which allows it to interact with its targets and cause changes . For instance, acting as an enantioselective organocatalyst, L-Proline makes possible the synthesis of therapeutically active enantiopure drugs .
Biochemical Pathways
Proline metabolism impacts beneficial tissue regeneration, but also contributes to the progression of devastating pathologies such as fibrosis and metastatic cancer . Proline oxidation induces the OxyR regulon of Escherichia coli, Akt pathway in human cells, and the MAPK pathway .
Result of Action
The result of 1-Methyl-D-Proline’s action can vary depending on the context. As an organocatalyst, it can facilitate the synthesis of various compounds . In biological systems, it can influence cell signaling pathways and contribute to various physiological and pathological processes .
生化分析
Biochemical Properties
1-Methyl-D-Proline, like proline, is likely to play a role in protein structure and function due to its conformational rigidity It may interact with various enzymes, proteins, and other biomolecules, influencing their structure and function
Cellular Effects
The effects of 1-Methyl-D-Proline on cellular processes are not well-documented. Given its structural similarity to proline, it may influence cell function in similar ways. For instance, proline has been shown to play a role in cellular redox homeostasis and energy production . It’s also involved in new protein synthesis and pathogenic processes . It’s plausible that 1-Methyl-D-Proline may have similar effects, but this requires experimental validation.
Molecular Mechanism
Proline has been shown to influence protein structure due to its unique cyclic structure . It’s possible that 1-Methyl-D-Proline, due to its structural similarity to proline, may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It’s plausible that 1-Methyl-D-Proline may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-D-Proline can be synthesized through several methods. One common approach involves the conversion of proline to its methylated derivative. The process typically includes:
Conversion with Chloral: Proline is reacted with chloral to form a trichloromethyloxazolidinone intermediate.
Methylation: The intermediate is then methylated using methyl bromide or methyl iodide.
Hydrolysis: The final step involves hydrolysis with aqueous hydrochloric acid to yield 1-Methyl-D-Proline.
Industrial Production Methods: Industrial production of 1-Methyl-D-Proline may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
化学反应分析
1-Methyl-D-Proline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can yield different proline derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs .
相似化合物的比较
1-Methyl-D-Proline can be compared with other proline analogs such as:
Trans-4-Hydroxyproline: Known for its role in collagen stability.
Cis-4-Hydroxyproline: Used in the synthesis of pharmaceuticals.
L-Azetidine-2-Carboxylic Acid: A toxic analog with applications in studying protein folding.
Uniqueness: 1-Methyl-D-Proline’s unique methylation provides distinct steric and electronic properties, making it valuable in specific catalytic and synthetic applications .
By understanding the detailed aspects of 1-Methyl-D-Proline, researchers can harness its potential in various scientific and industrial fields
属性
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357529 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-62-9 | |
| Record name | 1-methyl-D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


